4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDSNHFQQTONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610031 | |
| Record name | 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109651-02-7 | |
| Record name | 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transamidation of Methyl Esters
Patent US3357978A describes a transamidation approach using methyl esters and diamines. Though developed for structurally similar benzamides, this method is adaptable to 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride:
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Methyl Ester Preparation :
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Reaction with N,N-Diethylethylenediamine :
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Hydrolysis and Salt Formation :
Yield Optimization :
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Excess diamine (3x stoichiometric) improves conversion to 81–86.5%.
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Chromatography-free purification via centrifugation and recrystallization enhances scalability.
Industrial-Scale Synthesis
Solvent Recovery Systems
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Pyridine Recycling : Distillation units recover pyridine for reuse, reducing costs.
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Ethanol-Water Azeotrope : Salt crystallization steps utilize ethanol-water mixtures, with solvents reclaimed via fractional distillation.
Purification and Characterization
Recrystallization
Chromatographic Methods
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Silica Gel Chromatography : Employed for lab-scale purification using ethyl acetate/hexane (1:2).
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HPLC Purity Assessment : Reverse-phase C18 columns confirm ≥99% purity.
Reaction Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of 4-amino-N-(4-ethoxyphenyl)benzamide exhibit significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, studies have shown that compounds with the 4-(aminomethyl)benzamide fragment can inhibit key kinases such as EGFR, HER-2, and PDGFR, leading to reduced proliferation of cancer cells in vitro .
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent , specifically against filoviruses such as Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based inhibitors demonstrated effective inhibition of viral entry into host cells. Compounds derived from this structure were found to have low EC50 values (less than 10 µM), indicating strong antiviral activity . The structural modifications in these compounds were crucial for enhancing their selectivity and potency against these viruses.
Synthesis and Structural Optimization
The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves several chemical reactions that allow for the introduction of various substituents to optimize its biological activity. The synthetic routes typically include acylation reactions and coupling strategies that facilitate the creation of diverse analogs with tailored properties . The use of molecular docking studies has also been instrumental in predicting the binding affinities of these compounds to their biological targets, guiding further structural modifications .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several 4-amino-N-(4-ethoxyphenyl)benzamide derivatives on different cancer cell lines. The results indicated that certain analogs exhibited up to 92% inhibition against EGFR at concentrations as low as 10 nM, demonstrating their potential as effective anticancer agents .
Case Study 2: Antiviral Efficacy
In another investigation focusing on filovirus entry inhibitors, a specific derivative was tested against wild-type strains of Ebola and Marburg viruses. This compound showed promising results with good metabolic stability and did not inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzamide’s aromatic ring or the amine side chain. Notable examples include:
Physicochemical Properties
Biological Activity
4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16N2O2·HCl
- Molecular Weight : 256.30 g/mol
This structure includes an amine group, which is crucial for biological interactions, and an ethoxyphenyl moiety that may enhance hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The amino groups can form hydrogen bonds with proteins, while the ethoxy group may contribute to the compound's lipophilicity, facilitating membrane permeability and receptor binding.
Biological Activities
Research indicates several potential biological activities for this compound:
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Anticancer Activity :
- Studies have shown that derivatives of aminobenzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness against receptor tyrosine kinases (RTKs), which are pivotal in cancer progression .
- A specific study highlighted the inhibition of EGFR and other RTKs with certain derivatives showing over 90% inhibition at low concentrations (10 nM) .
- Antiviral Properties :
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition :
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzamide structure significantly affect biological activity:
- Substituent Variations : The presence of different substituents on the aromatic rings can enhance or diminish activity. For example, trifluoromethyl substitutions have been associated with increased potency against specific kinases .
- Linker Flexibility : The use of flexible linkers such as the 4-(aminomethyl)benzamide fragment allows for better accommodation in the active sites of target proteins, enhancing binding affinity and selectivity .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathway/Enzyme | EC50/IC50 Values | Reference |
|---|---|---|---|
| Anticancer | EGFR, HER2 | 10 nM | |
| Antiviral | Ebola Virus Entry | < 10 μM | |
| DPP-IV Inhibition | DPP-IV | 38% at 100 μM |
Table 2: Structure-Activity Relationships
| Compound Variant | Substituent | Activity | Reference |
|---|---|---|---|
| Compound A | Trifluoromethyl | High potency against EGFR | |
| Compound B | Methyl | Moderate activity | |
| Compound C | Ethoxy | Significant cytotoxicity |
Case Studies
-
Ebola Virus Inhibition :
A series of aminobenzamide derivatives were tested for their ability to inhibit Ebola virus entry. Compounds showed promising results with low EC50 values indicating potential for therapeutic development against viral infections . -
DPP-IV Inhibitors :
Research focused on optimizing aminobenzamide derivatives as DPP-IV inhibitors revealed that certain modifications significantly enhanced inhibitory potency compared to standard reference compounds used in diabetes treatment .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-ethoxybenzamide derivatives with activated aromatic amines under reflux in aprotic solvents (e.g., DMF or THF) with a coupling agent like EDCI . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 255 nm) ensures ≥98% purity .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence the compound's pharmacokinetic properties?
Answer:
The ethoxyphenyl and benzamide moieties enhance lipophilicity and membrane permeability, while amino groups improve solubility. Computational modeling (e.g., density functional theory (DFT)) predicts metabolic stability by analyzing electron-withdrawing/donating effects . For instance, trifluoromethyl analogs show prolonged half-lives due to reduced cytochrome P450 metabolism, as observed in similar benzamide derivatives .
Advanced: What experimental strategies address contradictions in reported antibacterial activity data?
Answer:
Contradictions may arise from variations in bacterial strains, assay conditions (e.g., pH, nutrient media), or compound stability. Researchers should:
- Standardize protocols using CLSI/MIC guidelines.
- Validate target engagement via enzyme inhibition assays (e.g., acps-PPTase activity assays for bacterial proliferation studies) .
- Employ isothermal titration calorimetry (ITC) to confirm binding affinities and rule off-target effects .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : H/C NMR confirms aromatic proton environments and amide bond formation (δ 7.5–8.5 ppm for benzamide protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 319.12) .
- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .
Advanced: How can computational methods optimize reaction conditions for scaled synthesis?
Answer:
Quantum chemical calculations (e.g., Gaussian 16) model transition states to identify optimal catalysts and solvents. For example, reaction path searches predict activation energies for nucleophilic substitutions, guiding solvent selection (e.g., THF vs. DMF) . Machine learning tools (e.g., Chemprop) analyze reaction databases to recommend temperature/pressure conditions for >90% yield .
Advanced: What are the compound's degradation pathways under varying pH and temperature?
Answer:
Hydrolysis of the amide bond dominates under acidic conditions (pH < 3), while oxidation of the ethoxy group occurs at elevated temperatures (>80°C). Stability studies using accelerated thermal testing (40–60°C, 75% RH) combined with LC-MS identify degradation products (e.g., 4-aminobenzoic acid derivatives) . Buffered solutions (pH 6–7) and inert atmospheres (N) enhance shelf life .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases or human kinases .
Advanced: How does the hydrochloride salt form impact solubility and crystallinity?
Answer:
The hydrochloride salt improves aqueous solubility via ionic interactions but may reduce crystallinity. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) compare salt vs. freebase forms. Co-crystallization with succinic acid enhances stability, as seen in analogous benzamide salts .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent reaction progression .
- Design of Experiments (DoE) : Multivariate analysis (e.g., Minitab) optimizes parameters (e.g., stoichiometry, stirring rate) to minimize impurities .
- Strict QC Protocols : HPLC purity thresholds (>98%) and residual solvent analysis (GC-MS) per ICH guidelines .
Basic: How is the compound stored to maintain long-term stability?
Answer:
Store as a lyophilized powder at -20°C in amber vials under argon. For solutions, use anhydrous DMSO (stock concentration ≤10 mM) and avoid freeze-thaw cycles. Stability ≥5 years is achievable with desiccants and moisture-proof packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
